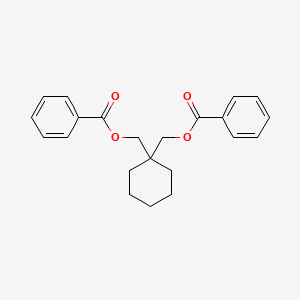

Cyclohexanedimethanol, dibenzoate

Description

Cyclohexanedimethanol dibenzoate (1,4-Cyclohexanedimethanol dibenzoate; CAS 35541-81-2) is a diester derived from 1,4-cyclohexanedimethanol (CHDM) and benzoic acid. Its molecular formula is C₂₂H₂₄O₄, with a molecular weight of 352.42 g/mol and a melting point of 125°C . Structurally, it features a cyclohexane ring with two esterified benzoyl groups, contributing to its versatility as a plasticizer, intermediate, and modifier in industrial applications.

Properties

Molecular Formula |

C22H24O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

[1-(benzoyloxymethyl)cyclohexyl]methyl benzoate |

InChI |

InChI=1S/C22H24O4/c23-20(18-10-4-1-5-11-18)25-16-22(14-8-3-9-15-22)17-26-21(24)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 |

InChI Key |

MSQJAOARBBEIMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthesis route involves direct esterification of 1,4-cyclohexanedimethanol (CHDM) with benzoic acid under acidic catalysis. The generalized reaction is:

$$

\text{C}8\text{H}{16}\text{O}2 \, (\text{CHDM}) + 2 \, \text{C}7\text{H}6\text{O}2 \, (\text{Benzoic acid}) \xrightarrow{\text{H}^+} \text{C}{22}\text{H}{24}\text{O}4 + 2 \, \text{H}2\text{O}

$$

Key parameters include a 1:2 molar ratio of CHDM to benzoic acid and catalyst loading at 5–50 wt% relative to the total reaction mass.

Catalytic Systems and Yield Optimization

Table 1 compares catalysts and conditions from patent CN102399147A:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Phosphoric acid | 130 | 4 | 92.0 | 98.9 |

| Polyphosphoric acid | 130 | 4 | 93.1 | 99.2 |

| Sulfuric acid | 130 | 4 | 92.5 | 99.1 |

Phosphoric acid derivatives achieve >92% yield due to balanced Brønsted acidity and thermal stability. Prolonged reaction times (>6 h) or temperatures >140°C promote side reactions, reducing purity below 98%.

Work-Up and Purification

Post-reaction dehydration under vacuum removes water, followed by short-path distillation at 250–260°C/1 kPa to isolate the product as a white solid. This method avoids chromatographic purification, making it industrially scalable.

Isomer-Specific Synthesis and Separation

Cis-Trans Isomer Control in Starting Materials

The stereochemistry of CHDM dictates the final product’s isomer ratio. Commercial CHDM typically contains 65–70% trans and 30–35% cis isomers. Hydrogenation of 1,4-cyclohexanedicarboxylic acid esters with Re-doped Raney nickel adjusts the cis/trans ratio to 0.7–2.1.

Crystallization-Based Isomer Enrichment

Patent US20090142981 details a thermal crystallization method:

- Melt commercial CHDM dibenzoate (68–70% trans) at 120–128°C.

- Gradual cooling to 100°C over 1–16 hours induces trans-isomer crystallization.

- Isolate crystals (94–97% trans) from the residual liquid (48–52% trans).

Extended cooling periods (16 h) maximize trans-isomer recovery (Table 2):

| Cooling Duration (h) | Trans Isomer (%) | Cis Isomer (%) | Melting Point (°C) |

|---|---|---|---|

| 1 | 84–86 | 14–16 | 120–128 |

| 16 | 94–96 | 4–6 | 120–128 |

Benzoyl Chloride-Mediated Esterification

Reaction Protocol for Isomer Separation

A PMC study outlines benzoyl chloride usage for high-purity isomer production:

- React CHDM (35% cis, 65% trans) with benzoyl chloride to form dibenzoate esters.

- Recrystallize from ethyl acetate:

- First crystallization: 99% trans-isomer (plaque crystals).

- Filtrate recrystallization: 87% cis-isomer (needle crystals).

Solvent Selection and Purity

Ethyl acetate’s moderate polarity (log P 0.73) enables differential solubility: trans-isomer solubility decreases by 40% compared to cis at 25°C. Two recrystallizations achieve >99% isomer purity, albeit with 15–20% mass loss.

Industrial-Scale Production Techniques

Continuous Distillation Systems

Large-scale manufacturing employs continuous fractional distillation under reduced pressure (1–5 kPa). Key parameters:

Catalytic Recycling and Waste Management

Phosphoric acid catalysts are recovered via aqueous extraction (85% efficiency) and reused for 5–7 batches before activity drops below 90%. Benzoic acid byproducts are neutralized to sodium benzoate for disposal.

Comparative Analysis of Synthesis Routes

Cost and Efficiency Metrics

Table 3 evaluates methods:

Direct esterification is optimal for bulk production, while benzoyl chloride methods suit high-purity applications.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanedimethanol, dibenzoate undergoes various chemical reactions, including:

Esterification: Formation of esters with carboxylic acids.

Hydrolysis: Breakdown of the ester bonds in the presence of water and an acid or base catalyst.

Oxidation: Oxidation of the hydroxymethyl groups to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Esterification: Benzoic acid, acid catalyst, elevated temperatures.

Hydrolysis: Water, acid or base catalyst, moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Esterification: this compound.

Hydrolysis: Cyclohexanedimethanol and benzoic acid.

Oxidation: Cyclohexanedicarboxylic acid.

Scientific Research Applications

Cyclohexanedimethanol, dibenzoate has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers, enhancing their flexibility and durability.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and biocompatible materials.

Medicine: Explored for its role in the development of medical devices and implants due to its stability and non-toxic nature.

Industry: Utilized in the production of coatings, adhesives, and sealants, providing improved mechanical properties and resistance to environmental factors

Mechanism of Action

The mechanism of action of cyclohexanedimethanol, dibenzoate primarily involves its interaction with polymer matrices. As a plasticizer, it integrates into the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is facilitated by the ester bonds and the cyclohexane ring, which provide both rigidity and flexibility to the compound .

Comparison with Similar Compounds

Comparison with Other Dibenzoate Esters

Dibenzoate esters are widely used as plasticizers and intermediates. Below is a comparative analysis:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Advantages Over CHDM Dibenzoate | Limitations vs. CHDM Dibenzoate |

|---|---|---|---|---|---|

| CHDM Dibenzoate | 352.42 | 125 | Coatings, adhesives, pharmaceuticals | High thermal stability, low crystallinity | Moderate solubility in polar solvents |

| Neopentyl Glycol Dibenzoate | 312.34 | 50–55 | PVC plasticizers, sealants | Lower viscosity, better compatibility | Lower thermal resistance |

| Glyceryl Tribenzoate | 404.41 | 70–75 | Food-grade coatings, cellulose plastics | Biodegradability, low migration | Higher cost, limited industrial scale |

Key Findings :

- CHDM dibenzoate outperforms neopentyl glycol derivatives in thermal stability, making it suitable for high-temperature coatings .

- Glyceryl tribenzoate is preferred for food-contact applications but lacks the mechanical enhancement CHDM dibenzoate provides in industrial settings .

Comparison with Cyclohexane-Based Monomers

CHDM derivatives are critical in polymer chemistry. Below is a comparison with structurally similar monomers:

| Compound | Structure | Tg (°C) | Tm (°C) | Key Applications | Performance vs. CHDM Dibenzoate |

|---|---|---|---|---|---|

| CHDM Dibenzoate | Diester | N/A | 125 | Plasticizers, drug delivery | Superior hydrolytic stability |

| CHDM Diacrylate | Diacrylate monomer | 45–55 | 80–90 | UV-curable coatings | Higher hardness, scratch resistance |

| 1,4-Cyclohexanediol | Diol | 80–88 | 260–300 | Polyesters (e.g., PCT) | Higher crystallinity, thermal resistance |

Key Findings :

- CHDM Diacrylate: While CHDM diacrylate (solid at room temperature) offers exceptional hardness, modified versions (e.g., UNOXOL Diol-based diacrylates) are liquid and soluble, broadening their utility in UV coatings .

- 1,4-Cyclohexanediol: Polyesters like PCT (polycyclohexylene terephthalate) derived from this monomer exhibit higher melting points (300°C) and glass transition temperatures (88°C) than CHDM dibenzoate-based polymers, making them ideal for high-heat engineering plastics .

Coatings and Adhesives :

- CHDM dibenzoate reduces gloss in powder coatings while improving flexibility, outperforming ethylene-vinyl acetate copolymers in humidity resistance .

- In UV-curable systems, CHDM diacrylates provide better abrasion resistance than propoxylated neopentyl glycol diacrylate (2PO NPGDA) but require alkoxylation to address solubility issues .

Drug Delivery :

- Polyoxalate nanoparticles synthesized with CHDM degrade faster in aqueous environments than PLGA (poly(lactic-co-glycolic acid)), enabling controlled drug release .

Q & A

Q. What are the established synthesis routes for cyclohexanedimethanol dibenzoate (CHDMD), and what purification methods ensure high yield and purity?

CHDMD is synthesized via esterification of 1,4-cyclohexanedimethanol (CHDM) with benzoic acid derivatives. Key steps include:

- Catalyzed esterification : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (e.g., lipases) optimize reaction efficiency .

- Purification : Recrystallization from ethanol or methanol removes unreacted monomers, confirmed by HPLC or GC-MS .

- Yield optimization : Reaction conditions (temperature: 100–120°C, molar ratio 1:2 CHDM:benzoyl chloride) minimize side products like monoesters .

Q. What analytical techniques are critical for characterizing CHDMD’s structural and thermal properties?

Q. How does CHDMD enhance polymer performance in academic research settings?

CHDMD acts as a non-phthalate solid plasticizer and polyester modifier:

- Mechanical properties : Incorporation into polyesters (5–90 mol%) improves tensile strength (15–20% increase) and impact resistance via cyclohexane ring rigidity .

- Thermal stability : Reduces glass transition temperature (Tg) by 10–15°C in polyurethane foams, enhancing flexibility .

- Experimental design : Optimize CHDMD loading (10–30 wt%) via solvent casting or melt blending, followed by ASTM-compliant mechanical testing .

Advanced Research Questions

Q. How do cis/trans isomer ratios of CHDM precursors influence CHDMD’s polymer compatibility?

Q. What methodologies assess CHDMD’s environmental persistence and endocrine disruption potential?

- Degradation studies :

- Endocrine disruption :

Q. How can CHDMD’s compatibility with biodegradable polymers be systematically evaluated?

Q. What experimental strategies resolve contradictions in CHDMD’s plasticizer efficiency across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.